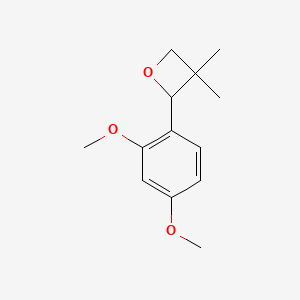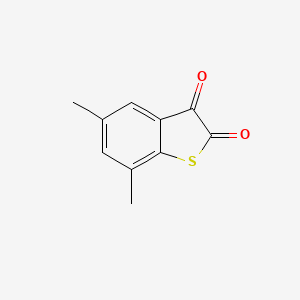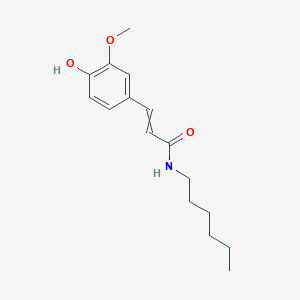![molecular formula C15H9Br2N3O2 B12543173 1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one CAS No. 144558-83-8](/img/structure/B12543173.png)
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidene group linked to a dibromopyridinyl moiety and a hydroxynaphthalenone core, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one typically involves the reaction of 3,5-dibromopyridine-2-carbohydrazide with 4-hydroxy-1-naphthaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the dibromopyridinyl moiety may interact with DNA or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromopyridine: Shares the dibromopyridine core but lacks the hydrazinylidene and hydroxynaphthalenone groups.
3,5-Dibromo-1-methylpyridin-2-one: Similar brominated pyridine structure but with different functional groups.
Uniqueness
1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one is unique due to its combination of a hydrazinylidene group, a dibromopyridinyl moiety, and a hydroxynaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
144558-83-8 |
|---|---|
Formule moléculaire |
C15H9Br2N3O2 |
Poids moléculaire |
423.06 g/mol |
Nom IUPAC |
4-[(3,5-dibromopyridin-2-yl)diazenyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C15H9Br2N3O2/c16-8-5-11(17)15(18-7-8)20-19-14-10-4-2-1-3-9(10)12(21)6-13(14)22/h1-7,21-22H |
Clé InChI |
NTQCGAPWMSEFEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C=C(C=N3)Br)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


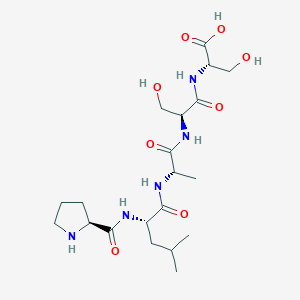
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)
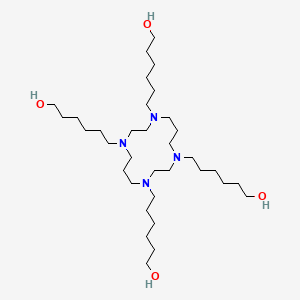

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
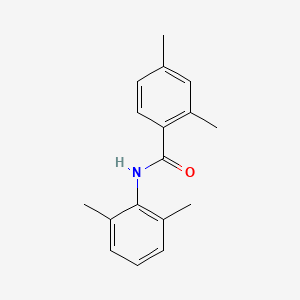
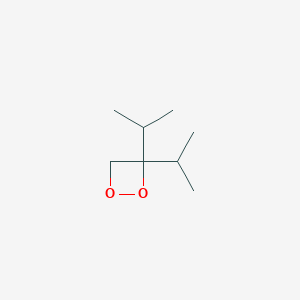
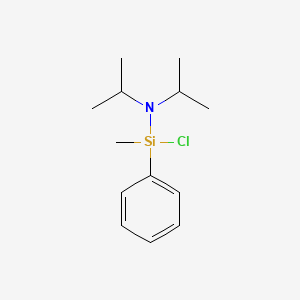
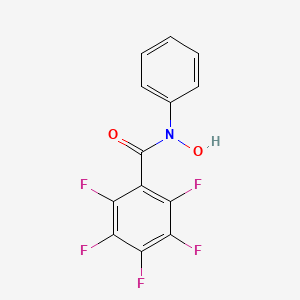
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
